5-Methoxy-1-benzothiophene
Overview
Description
5-Methoxy-1-benzothiophene is a derivative of benzothiophene, a compound that consists of a thiophene ring fused to a benzene ring. The methoxy group at the 5-position indicates the presence of an oxygen-linked methyl group attached to the fifth carbon of the benzothiophene structure. This structural modification can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including those with methoxy groups, can be achieved through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be converted into benzothiophenes using palladium-catalyzed or radical-promoted reactions . Another method includes the oxidative cyclization of α-mercaptocinnamic acids, which can lead to the formation of benzo[b]thiophene-2-carboxylic acids and their derivatives . These synthetic routes provide access to a range of benzothiophene derivatives with different substituents, allowing for the exploration of their diverse properties and applications.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including 5-methoxy-1-benzothiophene, is characterized by the planarity of the fused ring system. This planarity is conducive to π-π stacking and can lead to a herringbone arrangement in the solid state, as observed in related compounds such as benzo[1,2-b:4,5-b']dichalcogenophenes . The presence of the methoxy group can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Benzothiophene derivatives can participate in various chemical reactions, including coupling reactions and cyclization processes. For instance, Stille coupling has been used to prepare thiophene-benzoquinone derivatives, which can serve as precursors for anilate ligands in coordination chemistry . The reactivity of the methoxy group in 5-methoxy-1-benzothiophene can also be exploited in synthetic chemistry to create more complex molecules with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxy-1-benzothiophene can be inferred from studies on similar compounds. For example, the electron-donating properties of alkoxy benzo[b]thiophenes have been investigated using spectroscopic techniques and cyclic voltammetry, revealing their potential in electron transfer processes . Additionally, the liquid crystalline properties of compounds containing benzothiophene units have been explored, with some derivatives exhibiting fluorescent behavior and mesogenic character, which could be useful in the development of liquid crystalline polymeric systems .
Scientific Research Applications
Organic Semiconductors
5-Methoxy-1-benzothiophene (MBT) derivatives have been explored in the field of organic semiconductors. Yao et al. (2017) synthesized two MBT derivatives, BOP-BTBT and DBOP-BTBT, and used them as active layers in organic thin-film transistors. The incorporation of methoxy groups significantly improved hole transport mobility, demonstrating the utility of MBT derivatives in organic electronics (Yao et al., 2017).
Fungicidal Activities
MBT derivatives have also shown potential in agriculture, specifically as fungicides. Tu et al. (2014) synthesized novel benzothiophene-substituted oxime ether strobilurins, where the benzothiophene group stabilized the E-styryl group in Enoxastrobin, an unsaturated oxime strobilurin fungicide. These compounds exhibited good to excellent fungicidal activities against a range of fungi (Tu et al., 2014).
Spectroscopic and Electron Donating Properties
Investigations into the spectroscopic and electron-donating properties of MBT derivatives have been conducted by Misra et al. (2001). They studied two alkoxy benzo[b]thiophene molecules, including 5-methoxy benzo[b]thiophene (5MBT), using various spectroscopic techniques. This research provides insights into the electronic properties of these molecules, which could be relevant in various chemical and physical applications (Misra et al., 2001).
Corrosion Inhibition
MBT derivatives have been studied for their corrosion inhibition properties. Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives showed significant effectiveness in protecting steel, indicating their potential application in industrial corrosion prevention (Fouda et al., 2020).
Photocatalysis and Chemical Reactions
MBT derivatives are also relevant in photocatalysis and chemical reactions. Nakagawa et al. (2012) synthesized 4,5-dibenzothienylthiazole derivatives with reactive positions on benzothiophene rings, studying their photochromic ring-closing reaction followed by spontaneous elimination and substitution reactions. This research demonstrates the role of MBT derivatives in photochemical processes (Nakagawa et al., 2012).
Safety And Hazards
Future Directions
Benzothiophene derivatives have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry . They have shown strong biological activities such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . Therefore, the future directions of 5-Methoxy-1-benzothiophene could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
5-methoxy-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCSRVKBVKJMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394496 | |
Record name | 5-methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-benzothiophene | |
CAS RN |
20532-30-3 | |
Record name | 5-Methoxybenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20532-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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